(5-Chlorothiophen-2-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Description
(5-Chlorothiophen-2-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H16ClN3O2S and its molecular weight is 337.82. The purity is usually 95%.
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Scientific Research Applications
Imaging Agents in Parkinson's Disease
The compound (5-Chlorothiophen-2-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone has been studied as a potential PET imaging agent for Parkinson's disease. Specifically, [11C]HG-10-102-01, a reference standard synthesized from this compound, has shown promise for imaging LRRK2, an enzyme associated with Parkinson's. The synthesis process involved multiple steps, yielding a product with high radiochemical purity and specific activity, making it a valuable tool for neurodegenerative disease research (Wang et al., 2017).
Structural Analysis and Molecular Interactions
The crystal and molecular structure of a closely related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone, was thoroughly analyzed, revealing its crystallization in the monoclinic space group P21/c. The study highlighted the compound's intricate intermolecular hydrogen bonding, providing valuable insights into its chemical behavior and potential applications (Lakshminarayana et al., 2009).
Nonlinear Optical Materials
Thiopyrimidine derivatives, which share structural similarities with the compound , have been explored for their nonlinear optical properties. These materials hold significant potential in the fields of medicine and nonlinear optics. In-depth theoretical studies, including density functional theory and time-dependent DFT analyses, have been conducted to understand their electronic structures, photophysical properties, and NLO characteristics, suggesting their utility in advanced optoelectronic applications (Hussain et al., 2020).
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2S/c1-9-7-10(2)18-15(17-9)21-11-5-6-19(8-11)14(20)12-3-4-13(16)22-12/h3-4,7,11H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPOESDYYKMJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=C(S3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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